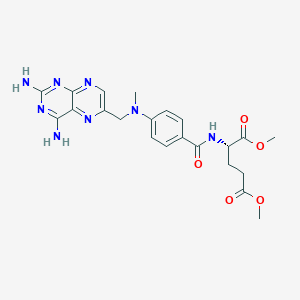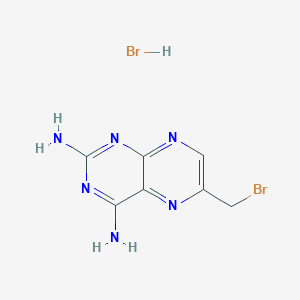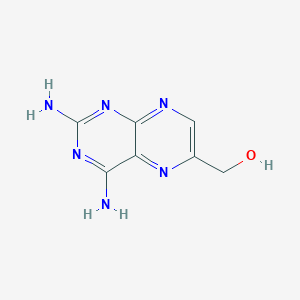
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- is a compound that has been gaining attention in scientific research due to its unique structure and potential applications.
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- has been studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antitumor activity against various cancer cell lines. Additionally, it has been investigated for its potential use as a catalyst in organic synthesis reactions.
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- is not fully understood. However, it is believed to exert its antimicrobial and antitumor effects by disrupting cellular membranes and inhibiting DNA synthesis.
Biochemical and Physiological Effects
Studies have shown that 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- can induce apoptosis (programmed cell death) in cancer cells, while having minimal toxicity to normal cells. It has also been shown to inhibit biofilm formation in bacteria, which is a major factor in antibiotic resistance.
Advantages and Limitations for Lab Experiments
One advantage of using 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- in lab experiments is its high purity and yield. Additionally, its unique structure and potential applications make it a valuable tool for scientific research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)-. One area of interest is its potential use as a catalyst in organic synthesis reactions. Additionally, further studies on its mechanism of action and potential therapeutic applications could lead to the development of new antimicrobial and antitumor agents. Finally, investigating its effects on biofilm formation could lead to the development of new strategies for combating antibiotic resistance.
Synthesis Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- involves the reaction of 1,3-dioxolane with triethylamine and germanium tetrachloride, followed by the addition of 1-bromo-2-methylpropane. This method has been reported to yield high purity and yield of the compound.
properties
CAS RN |
100446-86-4 |
|---|---|
Product Name |
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- |
Molecular Formula |
C7H14BrGeNO3 |
Molecular Weight |
312.72 g/mol |
IUPAC Name |
1-(bromomethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H14BrGeNO3/c8-7-9-11-4-1-10(2-5-12-9)3-6-13-9/h1-7H2 |
InChI Key |
VCSGYKBNZFQMHA-UHFFFAOYSA-N |
SMILES |
C1CO[Ge]2(OCCN1CCO2)CBr |
Canonical SMILES |
C1CO[Ge]2(OCCN1CCO2)CBr |
Other CAS RN |
100446-86-4 |
synonyms |
2-(bis(2-hydroxyethyl)amino)ethanol, bromomethylgermanium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



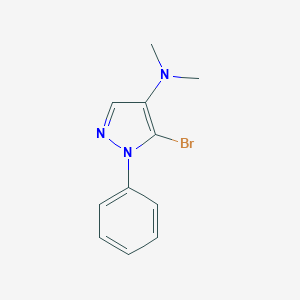
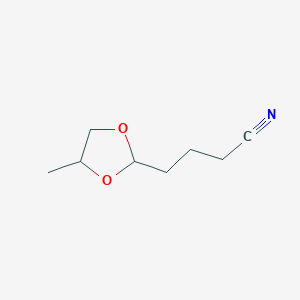
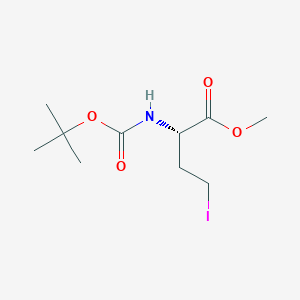
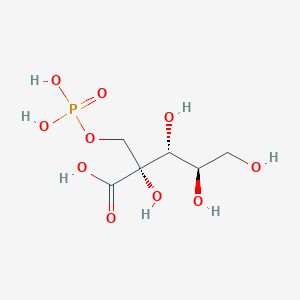
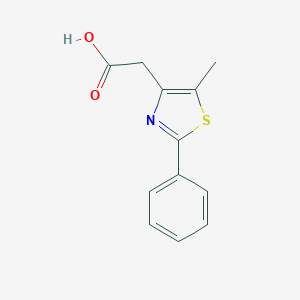


![N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide](/img/structure/B18563.png)

